molecular formula C10H12O3 B562046 1-(3,5-Dihydroxyphenyl)butan-1-one CAS No. 103323-62-2

1-(3,5-Dihydroxyphenyl)butan-1-one

Cat. No.: B562046
CAS No.: 103323-62-2
M. Wt: 180.203
InChI Key: VRPZJOJWYFELEF-UHFFFAOYSA-N
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Description

1-(3,5-Dihydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H12O3 It is a phenolic ketone characterized by the presence of two hydroxyl groups on the benzene ring and a butanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dihydroxyphenyl)butan-1-one can be synthesized through several methods. One common approach involves the condensation of 3,5-dihydroxybenzaldehyde with butanone in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dihydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3,5-Dihydroxyphenyl)butan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dihydroxyphenyl)butan-1-one involves its interaction with molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dihydroxyphenyl)butan-1-one
  • 1-(2,6-Dihydroxyphenyl)butan-1-one
  • 1-(3,4-Dihydroxyphenyl)butan-1-one

Uniqueness

1-(3,5-Dihydroxyphenyl)butan-1-one is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and bioactivity. Compared to similar compounds, it may exhibit distinct antioxidant and anti-inflammatory properties, making it valuable for specific applications .

Properties

IUPAC Name

1-(3,5-dihydroxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,11-12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPZJOJWYFELEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698671
Record name 1-(3,5-Dihydroxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103323-62-2
Record name 1-(3,5-Dihydroxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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